diethyl 1,3-dimethyl-4-oxo-6,7-dihydro-5H-indole-2,5-dicarboxylate
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Overview
Description
Diethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of Diethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-diazopyrrolidones with dimethyl ester of acetylenedicarboxylic acid can lead to the formation of tetrahydropyrazolo derivatives, which can be further modified to obtain the desired indole derivative . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, solvent, and catalyst concentrations.
Chemical Reactions Analysis
Diethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound is studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Diethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Diethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral activity. The uniqueness of Diethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate lies in its specific chemical structure and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
84990-25-0 |
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Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
diethyl 1,3-dimethyl-4-oxo-6,7-dihydro-5H-indole-2,5-dicarboxylate |
InChI |
InChI=1S/C16H21NO5/c1-5-21-15(19)10-7-8-11-12(14(10)18)9(3)13(17(11)4)16(20)22-6-2/h10H,5-8H2,1-4H3 |
InChI Key |
JJKMUUTZCNPDAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1=O)C(=C(N2C)C(=O)OCC)C |
Origin of Product |
United States |
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